molecular formula C9H11F3N4 B13893422 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine

Cat. No.: B13893422
M. Wt: 232.21 g/mol
InChI Key: HGNBHXOKCRXZMP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a piperazine group at position 2 and a trifluoromethyl (CF₃) group at position 4. Pyrazine derivatives are known for their electron-deficient aromatic systems, which enhance interactions with biological targets, while the piperazine moiety contributes to solubility and bioavailability. The CF₃ group, a common bioisostere, improves metabolic stability and lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F3N4

Molecular Weight

232.21 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-15-8(6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2

InChI Key

HGNBHXOKCRXZMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Strategy

Representative Synthetic Procedure and Data

Example Synthesis from Literature

Step Reagents and Conditions Description Yield (%)
1 Acetophenone → Phenyltrimethylammonium tribromide, then thiourea Formation of 2-aminothiazole intermediate Not specified
2 Acetylation with acetic anhydride Acetylated intermediate formation Not specified
3 Functionalization at 5-position with (2R)-2-methylpyrrolidine Introduction of chiral amine substituent Not specified
4 Deprotection of acetyl group Key intermediate obtained Not specified
5 Coupling with 4,6-dichloropyrimidine under basic conditions Formation of substituted pyrazine/pyrimidine 59% isolated yield
6 Introduction of piperazine moiety via nucleophilic substitution or palladium-catalyzed coupling Final compound formation Not specified
  • Purification is typically performed by silica gel column chromatography using hexane-ethyl acetate mixtures.

  • Characterization includes ^1H NMR, mass spectrometry, and melting point determination.

Analytical Data Example for Intermediate (Compound 9a)

Parameter Value
^1H NMR (DMSO-d6) δ 1.15 (3H, d, J=6.1 Hz), 7.08 (1H, s), 8.75 (1H, d, J=0.9 Hz), 12.09 (1H, s)
ESI-MS m/z 472, 474 (M + H)^+
Physical state Pale yellow solid
Yield 59%

Alternative Synthetic Routes and Modifications

Copper-Catalyzed Chan-Lam Coupling

  • Modified Chan-Lam coupling reactions have been used to prepare arylpiperazines, which can be further coupled to pyrazine derivatives.

  • This method requires catalytic copper(II) acetate under oxygen atmosphere, often performed in sealed microwave vials at 45 °C for 12–24 hours to improve efficiency and compatibility with library synthesis.

Thiourea and Carbothioamide Derivatives

  • Thiourea coupling agents such as 1,1′-thiocarbonyldiimidazole facilitate the formation of carbothioamide linkages between piperazine and pyridine/pyrazine rings.

  • These methods allow the generation of diverse analogues for biological screening.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Nucleophilic Aromatic Substitution Halogenated pyrazine or pyrimidine Piperazine, base (NaH, DIPEA) RT to 100 °C, polar aprotic solvent ~59% Common, straightforward
Buchwald–Hartwig Coupling Halogenated pyrazine Piperazine, Pd catalyst, base MW or reflux, inert atmosphere Variable Efficient for complex analogues
Cyclization from Hydrazide Ethyl trifluoroacetate, hydrazine hydrate Chloroacetyl chloride, POCl3 Low temp to reflux Good Builds pyrazine core with CF3
Chan-Lam Coupling Aryl halides, piperazine derivatives Cu(OAc)2, O2 45 °C, sealed vial Moderate Useful for library synthesis

The preparation of this compound involves multiple synthetic strategies centered on the construction of the trifluoromethyl-substituted pyrazine core and the subsequent introduction of the piperazine moiety. Nucleophilic aromatic substitution and palladium-catalyzed coupling reactions are the predominant methods for installing the piperazine group. The choice of method depends on the availability of intermediates, desired substitution pattern, and scale of synthesis.

Reported procedures demonstrate moderate to good yields with well-established purification and characterization protocols. Advances such as microwave-assisted synthesis and copper-catalyzed coupling have enhanced the efficiency and versatility of these preparations, facilitating the generation of analogues for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and proteins. The piperazine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

Compounds with pyridine cores and analogous substituents exhibit distinct physicochemical and pharmacological profiles:

Compound Name Core Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Pyridine Piperazine at C2, CF₃ at C5 C₁₀H₁₂F₃N₃ 231.22 g/mol LogP ~2.5 (estimated); used in ligand synthesis
RG1678 (GlyT1 inhibitor) Pyridine Piperazine-linked benzoyl group, CF₃ at C5 C₂₃H₂₁F₆N₃O₃S 533.49 g/mol Brain-penetrant; selective GlyT1 inhibition; clinical efficacy in schizophrenia
2-[4-[5-(CF₃)pyridin-2-yl]piperazin-1-yl]ethanol Pyridine Piperazine at C2, CF₃ at C5, hydroxyethyl C₁₂H₁₆F₃N₃O 275.27 g/mol MP 71–73°C; irritant; improved solubility via -OH group

Key Differences :

  • Electron Effects : Pyridine’s higher basicity (pKa ~5) compared to pyrazine (pKa ~0.6) alters receptor binding and solubility.
  • Bioavailability : RG1678’s benzoyl-piperazine design enhances CNS penetration, whereas the pyrazine analogue’s electron-deficient core may limit passive diffusion .

Pyrazole and Pyrazolopyrimidinone Analogues

Pyrazole derivatives with trifluoromethyl groups highlight the impact of heterocycle choice:

Compound Name Core Substituents Molecular Formula Key Properties/Activities Reference
4-(1H-Pyrazol-4-yl)-1-(4-(4-CF₃-phenyl)piperazin-1-yl)butan-1-one Pyrazole Piperazine-CF₃-phenyl, butanone linker C₁₈H₂₂F₃N₅O Synthesized via coupling; potential kinase inhibition
Phenothiazine-5-oxide derivatives Phenothiazine Piperazine-CF₃, hydroxyethyl C₂₃H₂₅F₃N₃O₂S Antipsychotic activity; antibacterial effects

Key Differences :

  • Metabolic Stability : Pyrazole’s five-membered ring increases metabolic resistance compared to pyrazine.
  • Activity: Phenothiazine derivatives show antipsychotic effects, suggesting that core rigidity influences target engagement .

Pyrazine and Thienopyrazine Derivatives

Compounds with pyrazine-related cores demonstrate structural versatility:

Compound Name Core Substituents Molecular Formula Key Properties/Activities Reference
5-[2-(Alkylamino)ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine Thienopyrazine Alkylaminoethylthio, pyrrolo-thieno fusion C₁₅H₁₇N₃S₂ Efflux pump inhibition in S. aureus
Target Compound (2-(Piperazin-1-yl)-5-CF₃-pyrazine) Pyrazine Piperazine at C2, CF₃ at C5 C₉H₁₂F₃N₅ Hypothesized CNS activity; no direct data N/A

Key Differences :

  • Electronic Profile: Pyrazine’s electron deficiency may enhance π-π stacking in enzyme pockets, whereas thienopyrazine’s sulfur atom increases polar surface area .
  • Biological Targets: Thienopyrazine derivatives target bacterial efflux pumps, whereas piperazine-pyrazine compounds are often explored for neurological applications.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Pyrazine) 1-[5-CF₃-Pyridin-2-yl]piperazine RG1678 Thienopyrazine
Molecular Weight 259.22 g/mol 231.22 g/mol 533.49 g/mol 275.27 g/mol
logP (Estimated) ~1.8 ~2.5 ~3.2 ~2.0
Solubility Moderate (piperazine) Low (hydrophobic pyridine) Low (CNS drug) Moderate (-SH group)
Metabolic Stability High (CF₃ group) High Moderate High

Biological Activity

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and structural modifications that enhance efficacy.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperazine moiety and a trifluoromethyl group. The presence of these functional groups is believed to contribute to its biological activity, particularly in targeting various enzymes and receptors involved in disease processes.

Biological Activities

Research indicates that derivatives of pyrazine, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazine derivatives as anticancer agents. For instance, modifications to the pyrazine ring have been shown to enhance antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures inhibited cell growth effectively, suggesting that this compound may also possess similar properties .
  • Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit key enzymes involved in cancer progression. For example, the docking studies indicated strong binding affinities to matrix metalloproteinases (MMPs), which are crucial in tumor metastasis . The binding energy values suggest that structural modifications can lead to improved inhibitory effects.

The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:

  • Cell Cycle Arrest : Studies using fluorescence-activated cell sorting (FACS) have shown that treatment with similar compounds leads to significant alterations in cell cycle progression, particularly inducing G1 phase arrest in cancer cells .
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications such as varying the substituents on the pyrazine ring or altering the piperazine structure can lead to enhanced potency and selectivity. For instance:

CompoundIC50 (µM)Target
This compoundTBDMMPs
Related Pyrazine Derivative0.98 ± 0.08A549 Cell Line
Hybrid Pyrazine-Urea CompoundTBDVarious Cancer Lines

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Anticancer Screening : A study evaluated a series of pyrazine derivatives for their antiproliferative activity against multiple cancer cell lines, emphasizing the importance of structural modifications .
  • Computational Studies : Molecular dynamics simulations have been employed to predict binding interactions between pyrazine derivatives and target proteins, providing insights into their potential efficacy as therapeutic agents .
  • In Vivo Studies : Further research is needed to confirm the in vivo efficacy and safety profile of this compound, as most current findings are based on in vitro assays.

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